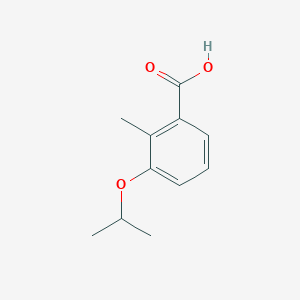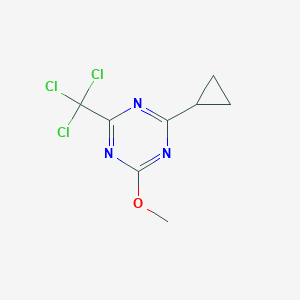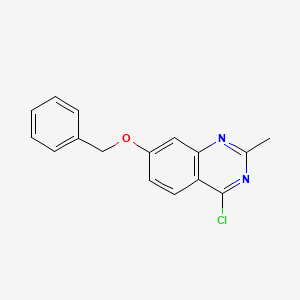![molecular formula C15H22N2 B8723308 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8723308.png)
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C15H22N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves several steps. One common method includes the bi-alkyl sulfonyl esterification of 2,3-pyridine dimethylol, followed by an ammonia ring-closing reaction to form the pyrrolo[2,3-c]pyridine core. The final step involves the reduction of the pyridine ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products
Mecanismo De Acción
The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyridazines: These compounds share a similar core structure but differ in their functional groups and specific properties.
Pyrrolo[2,3-c]pyridines: These are closely related compounds with variations in their substituents and ring structures.
Uniqueness
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2 |
Clave InChI |
ODYLTZRECSDWCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-6-amino-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8723228.png)
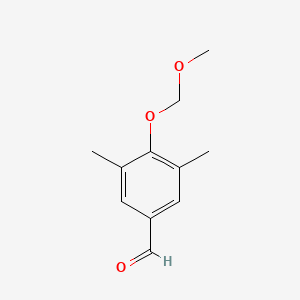
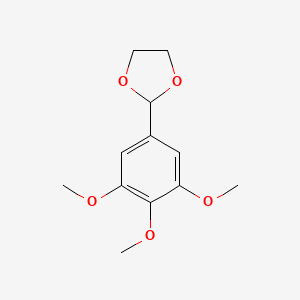

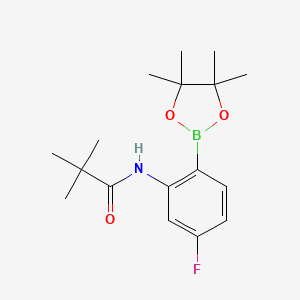
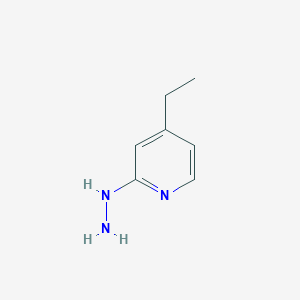
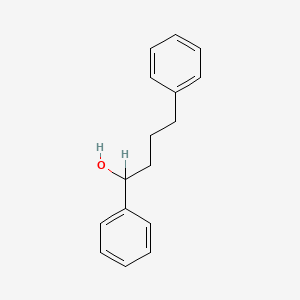
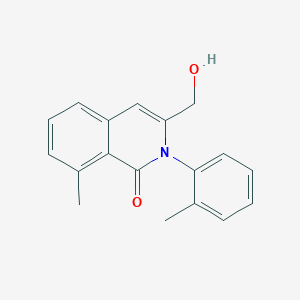
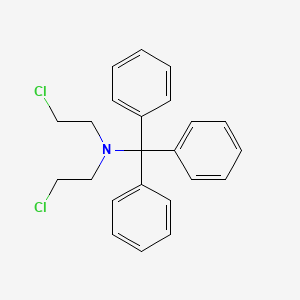
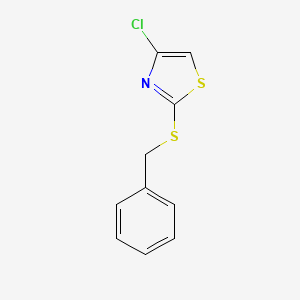
![2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one](/img/structure/B8723302.png)
